molecular formula C16H12N6O3 B11503125 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole CAS No. 956358-69-3

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11503125
CAS No.: 956358-69-3
M. Wt: 336.30 g/mol
InChI Key: URSQNINKRMQIAE-UHFFFAOYSA-N
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Description

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that contains multiple functional groups, including a nitro group, a pyrazole ring, a pyrrole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.

    Attachment of the Pyrrole Ring: The pyrrole ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate starting materials and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo various substitution reactions, particularly at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique structure allows for the design of materials with tailored characteristics for various applications.

Mechanism of Action

The mechanism of action of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other molecular targets, leading to a biological response. The nitro group, pyrazole ring, and oxadiazole ring could all play roles in its activity, potentially through interactions with nucleophilic or electrophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-triazole
  • 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This ring structure can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

956358-69-3

Molecular Formula

C16H12N6O3

Molecular Weight

336.30 g/mol

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H12N6O3/c23-22(24)14-9-17-21(10-14)11-15-18-16(19-25-15)12-3-5-13(6-4-12)20-7-1-2-8-20/h1-10H,11H2

InChI Key

URSQNINKRMQIAE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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